4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one
Description
4-(1H-Benzimidazol-2-yl)-1-methylpyrrolidin-2-one is a heterocyclic compound combining a benzimidazole core fused with a pyrrolidin-2-one ring. The benzimidazole moiety is known for its pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The pyrrolidinone ring introduces conformational rigidity and hydrogen-bonding capabilities, which may enhance binding to biological targets. Characterization typically involves NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-15-7-8(6-11(15)16)12-13-9-4-2-3-5-10(9)14-12/h2-5,8H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTXHCFCKTWWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylpyrrolidin-2-one with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions, typically at temperatures ranging from 140°C to 220°C, to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced benzimidazole compounds .
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including 4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one, have been extensively studied for their antimicrobial properties. Recent research indicates that these compounds exhibit significant activity against a range of microorganisms.
Key Findings:
- Antibacterial Activity : Studies have shown that certain benzimidazole derivatives demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions at the benzimidazole ring have been reported to achieve minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and ciprofloxacin .
- Antifungal Activity : The antifungal potential has also been documented, with some derivatives exhibiting effectiveness against common fungal pathogens such as Candida albicans .
Antiviral Properties
The antiviral capabilities of benzimidazole derivatives are another area of significant interest. Compounds like 4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one have demonstrated effectiveness against various viral strains.
Key Findings:
- HIV Inhibition : Several studies have identified benzimidazole derivatives as potential inhibitors of HIV reverse transcriptase, showcasing promising results in reducing viral replication .
- Hepatitis C Virus : Research has indicated that certain derivatives can inhibit the replication of Hepatitis C virus (HCV), with some compounds displaying exceptionally low effective concentrations (EC50 values) indicating high potency .
Anti-inflammatory Activity
The anti-inflammatory effects of benzimidazole derivatives are well-documented, making them candidates for treating inflammatory diseases.
Key Findings:
- Inhibition of Nitric Oxide Production : Some studies have reported that specific compounds can significantly inhibit nitric oxide production in vitro, suggesting potential applications in managing inflammatory conditions .
- Animal Studies : In vivo studies have shown that certain benzimidazole derivatives can reduce inflammation and pain in animal models, outperforming standard anti-inflammatory drugs like ibuprofen .
Anticancer Applications
Emerging evidence suggests that benzimidazole derivatives may play a role in cancer therapy.
Key Findings:
- PARP Inhibition : Compounds derived from benzimidazole have been explored as PARP inhibitors, which are crucial in cancer treatment strategies aimed at targeting DNA repair mechanisms in cancer cells .
- Broad-Spectrum Anticancer Activity : The structural versatility of benzimidazole allows for modifications that enhance selectivity and potency against various cancer cell lines, indicating a promising avenue for drug development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. This compound has been shown to interfere with cellular pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one and its analogs, focusing on structural features, physicochemical properties, and biological activities.
Key Observations:
Substituent Effects: 1-Methyl (target compound): Simplest substituent, likely favoring solubility and synthetic accessibility compared to bulkier groups (e.g., benzyl or naphthalenyl) . Halogenation (e.g., fluorine in ): Enhances metabolic stability and binding via halogen bonds.
Spectral Trends: Pyrrolidinone C=O stretches consistently appear at ~1720 cm⁻¹ in IR . Benzimidazole NH protons resonate near 10.80 ppm in ¹H NMR .
Thiazole and naphthalenyl groups (5e) may expand therapeutic applications to kinase or protease inhibition .
Synthesis Challenges :
- Bulky substituents (e.g., naphthalenyl) require multi-step protocols, lowering yields (~60% for 5e vs. ~70–80% for simpler analogs ).
Biological Activity
The compound 4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one is a derivative of benzimidazole, a well-known pharmacophore associated with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The structure of 4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one consists of a benzimidazole moiety linked to a pyrrolidine ring. This structural configuration is significant for its interaction with biological targets.
Anticancer Activity
Research has shown that benzimidazole derivatives exhibit potent anticancer properties. For instance, compounds with similar structures have been reported to act as inhibitors of DNA topoisomerases and have shown cytotoxic effects on various cancer cell lines.
- Case Study : In one study, derivatives of benzimidazole demonstrated IC50 values as low as 2.95 μmol/L against ovarian cancer cells (SKOV-3) and varying efficacy against cervical (HeLa) and gastric (BGC-823) cancer cells .
| Compound | Cancer Cell Line | IC50 (μmol/L) |
|---|---|---|
| Compound 8 | SKOV-3 | 2.95 |
| Compound 16 | HeLa | 32.4 |
| Compound 16 | BGC-823 | 11.0 |
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Research Findings : A series of benzimidazole derivatives showed significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 12.5 to 250 μg/ml against various pathogens .
| Compound | Pathogen | MIC (μg/ml) |
|---|---|---|
| Compound 1 | S. typhi | 50 |
| Compound 3 | S. typhi | 62.5 |
| Compound 4 | C. albicans | 250 |
Antiviral Activity
The antiviral potential of benzimidazole derivatives has also been explored, particularly against viruses like hepatitis C.
- Findings : Certain compounds exhibited EC50 values in the nanomolar range against hepatitis C virus (HCV), indicating strong antiviral activity .
| Compound | Virus Type | EC50 (nM) |
|---|---|---|
| Compound A | HCV Genotype 1a | 0.028 |
| Compound B | HCV Genotype 1b | 0.007 |
The biological activities of benzimidazole derivatives can be attributed to several mechanisms:
- DNA Intercalation : Many benzimidazole compounds intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : These compounds often act as inhibitors of key enzymes such as topoisomerases, which are crucial for DNA unwinding during replication.
- Receptor Modulation : Some derivatives function as modulators of various receptors involved in cellular signaling pathways.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one?
The synthesis typically involves multi-step organic reactions. A validated method includes:
- Step 1: Condensation of a pyrrolidinone precursor with 1,2-diaminobenzene under acidic reflux conditions (e.g., 4 M HCl, 24 hours).
- Step 2: Neutralization with NaOH (pH 8–9) followed by purification via crystallization . Microwave-assisted synthesis or solid-phase methods may enhance yield and purity by reducing side reactions . Analytical techniques like HPLC and TLC are critical for monitoring intermediate purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR): - and -NMR verify the benzimidazole and pyrrolidinone moieties. For example, aromatic protons (δ 7.3–7.6 ppm) and carbonyl signals (δ ~170 ppm) are diagnostic .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 268.1) .
- X-ray Crystallography: SHELX programs refine crystal structures to resolve bond angles and stereochemistry .
Q. What are the key physicochemical properties relevant to biological assays?
- Solubility: Assessed in DMSO or aqueous buffers (pH 1–12) to determine stability under physiological conditions.
- Thermal Stability: Differential scanning calorimetry (DSC) identifies decomposition points (>200°C typical for pyrrolidinones) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on benzimidazole) influence bioactivity?
- Case Study: Substituting the methyl group on the pyrrolidinone with bulkier alkyl chains (e.g., ethyl, propyl) alters binding to kinase targets. For example, 4-(1-ethyl-benzimidazol-2-yl) analogs show enhanced inhibition of EGFR (IC ~0.8 µM vs. 1.2 µM for the methyl derivative) .
- Methodology: Molecular docking (AutoDock Vina) and MD simulations correlate steric/electronic effects with activity .
Q. How can contradictions in reaction yields or purity be resolved?
- Root Cause Analysis: Variability often arises from solvent polarity (e.g., DMF vs. ethanol) or temperature gradients during reflux. For instance, microwave-assisted synthesis reduces side-product formation by 30% compared to conventional heating .
- Mitigation: Design of Experiments (DoE) optimizes parameters (e.g., 120°C, 2 hours in ethanol yields >85% purity) .
Q. What mechanisms underpin its potential pharmacological activity?
- Hypothesis: The benzimidazole moiety intercalates with DNA or inhibits topoisomerase II, while the pyrrolidinone enhances solubility for membrane penetration .
- Validation:
- In vitro: Fluorescence quenching assays quantify DNA binding constants (e.g., ) .
- In vivo: Pharmacokinetic studies in rodent models assess bioavailability (e.g., ) .
Q. How can reaction pathways be elucidated for derivative synthesis?
- Ring-Opening Reactions: Treatment with hydrazine monohydrate converts pyrrolidinone to hydrazides, enabling access to pyrazoles or triazoles .
- Mechanistic Probes: Isotopic labeling (-NMR) tracks intermediates in nucleophilic substitutions .
Key Recommendations for Researchers
- Synthesis: Prioritize microwave-assisted protocols for scalability and reproducibility .
- Characterization: Combine crystallography (SHELXL) with spectroscopic methods to resolve stereochemical ambiguities .
- Bioactivity Screening: Use structure-activity relationship (SAR) models to guide derivative design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
